

Technical Support Center: Long-Term Performance of Lithium Bromide Desiccants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

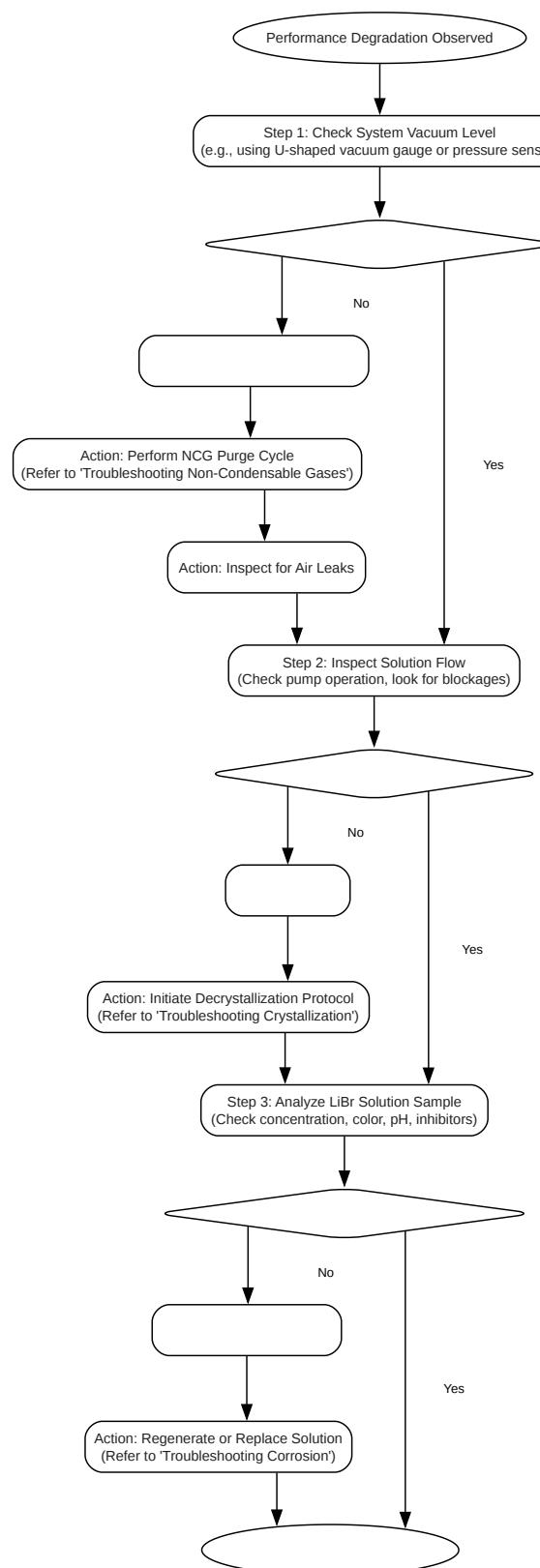
Cat. No.: *B3430563*

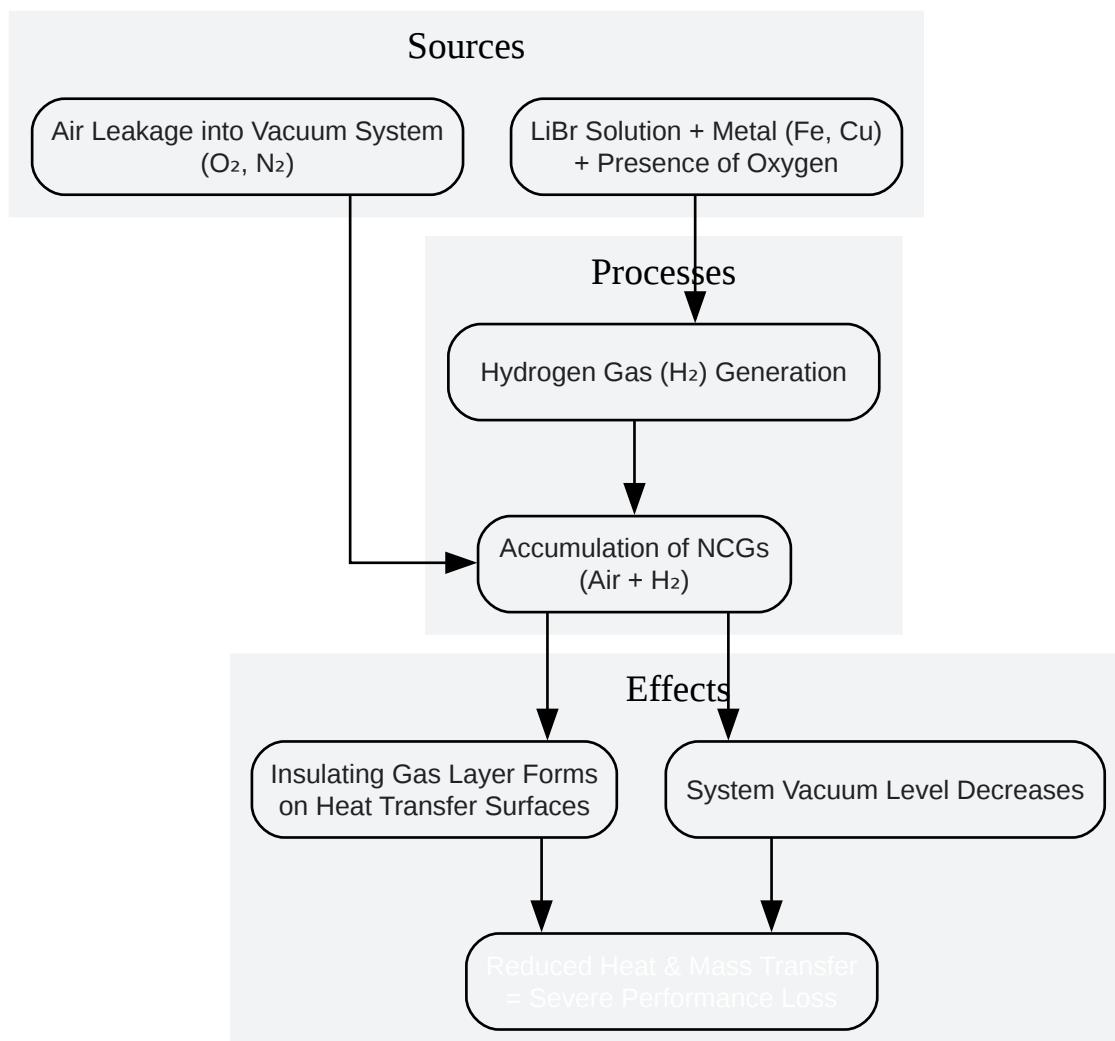
[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing lithium bromide (LiBr) desiccant systems. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and maintain the long-term performance of your LiBr solutions and equipment. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments and operations.

Part 1: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common performance degradation issues.


Issue: Sudden or Gradual Loss of Dehumidification/Cooling Capacity


Question: My system's performance has degraded significantly. What are the primary causes and how do I diagnose the problem?

Answer: A decline in performance is the most common symptom of an underlying issue within the LiBr absorption cycle. The root cause is typically a disruption in the system's heat and mass transfer capabilities. The most prevalent culprits are the accumulation of non-condensable gases, crystallization of the LiBr solution, or internal corrosion.[\[1\]](#)[\[2\]](#)[\[3\]](#)

A logical diagnostic workflow is essential to pinpoint the exact cause.

Diagnostic Workflow for Performance Degradation

[Click to download full resolution via product page](#)

Caption: The relationship between corrosion, NCGs, and performance loss.

Question: How do I manage corrosion and remove NCGs?

Answer: Managing this issue requires a two-pronged approach: treating the symptom (removing NCGs) and addressing the root cause (preventing corrosion and leaks).

Protocol for Managing Corrosion and NCGs

- Purge NCGs: Most systems are equipped with a purge unit or vacuum pump. [4]Regularly operate this unit to remove accumulated NCGs and restore the system's vacuum. If the system requires frequent purging, it is a clear sign of an ongoing air leak or significant

internal corrosion. [3] 2. Leak Detection: If frequent purging is necessary, perform a leak test. This can involve pressurizing the system with dry nitrogen (e.g., to 0.12 MPa) and checking all seals, welds, and fittings for leaks. [5][6] An electronic leak detector can also be used. [7] Repair any identified leaks promptly.

- Solution Analysis and Maintenance:

- Sampling: Annually, or if corrosion is suspected, draw a representative sample of the LiBr solution for analysis by a qualified lab. [8][9] * Parameter Check: The analysis should check for LiBr concentration, pH, alkalinity, and the concentration of corrosion inhibitors. [8] It should also measure dissolved metals like copper and iron, which are direct indicators of corrosion levels. [8] * Inhibitor Addition: LiBr solutions require corrosion inhibitors to protect the system's metals. Common inhibitors include lithium molybdate, lithium nitrate, and lithium chromate (though chromates are being phased out due to environmental concerns). [10][11] Based on the analysis, replenish the inhibitors to their effective concentration.

- Solution Regeneration: If the solution is heavily contaminated with corrosion byproducts (indicated by dark color and high dissolved metal content), it may need to be regenerated. [5][6] This involves filtering the solution to remove suspended solids and then adjusting its chemical balance (pH, inhibitors) before returning it to the system. [5] In severe cases, the entire charge may need to be replaced.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the ideal chemical parameters for a healthy Lithium Bromide solution?

A: Maintaining the chemical balance of the solution is crucial for preventing corrosion and ensuring optimal performance. While exact values can vary by manufacturer, the following table provides general target ranges.

Parameter	Optimal Range	Significance
LiBr Concentration	58% - 62% (in operation)	Directly impacts the solution's ability to absorb water vapor. Concentrations can approach 65% in the generator. [8] [10]
pH	7.5 - 9.5	Controls the solution's acidity/alkalinity. Proper pH is essential for corrosion inhibitor effectiveness. [12]
Alkalinity	Varies by inhibitor type	Measures the solution's capacity to neutralize acids. A drop in alkalinity can indicate an air leak. [8]
Corrosion Inhibitor	Manufacturer Specific	Forms a protective passive film on metal surfaces to prevent corrosion. [11] [13]
Dissolved Copper	< 200 ppm	High levels indicate corrosion of copper or copper-nickel tubing. [8]
Dissolved Iron	< 50 ppm	High levels indicate corrosion of the steel shell or components. [8]

Q: How does the system's vacuum level relate to performance?

A: The vacuum is absolutely critical. The entire absorption refrigeration cycle relies on water (the refrigerant) boiling at a very low temperature (e.g., 5°C). [\[1\]](#)This is only possible under a deep vacuum (a few hundred Pascals). [\[14\]](#)Any degradation of the vacuum, primarily caused by NCGs, raises the pressure in the evaporator and absorber. This increases the boiling point of the water, reducing the temperature difference and thereby crippling the system's ability to produce a cooling effect. [\[5\]](#)[\[14\]](#) Q: Can the LiBr desiccant itself degrade over time?

A: While Lithium Bromide is a stable salt, the solution can degrade. This is not a breakdown of the LiBr molecule itself, but rather a change in the solution's properties due to contamination.

[2] Contaminants from corrosion (metal oxides), leaks (air), or breakdown of additives can reduce the solution's hygroscopic (water-absorbing) capacity and increase its corrosivity.

[15] Regular analysis and regeneration are designed to counteract this degradation. [5] Q: What is the purpose of a "dilution cycle" during shutdown?

A: The dilution cycle is a programmed sequence that runs before the unit shuts down completely. During operation, the LiBr solution in the generator is at its highest concentration. If the unit were to simply stop, this highly concentrated solution would cool to ambient temperature and would be at high risk of crystallization. [16] The dilution cycle circulates the solution between the generator and the absorber without applying heat, allowing the concentrated and dilute solutions to mix. This lowers the overall concentration of the entire solution charge to a point where it is stable and will not crystallize even at low ambient temperatures. [1][16]

Part 3: References

- Lithium Bromide Absorption Chillers: Application, Performance, and Maintenance Challenges. (n.d.). Vertex AI Search.
- Crystallization in LiBr Absorption Chillers and Its Impact on Unit Operation. (2025, August 8). Vertex AI Search.
- The impact of non condensable gases on lithium bromide chillers - Knowledge - FLIER. (2024, February 17). Vertex AI Search.
- Preventing Lithium Bromide Corrosion in Stainless Steel Units. (2025, August 28). Patsnap Eureka.
- Richard S. Levine's Lithium Bromide Article Plant Engineering, October 12, 1978. (n.d.). Vertex AI Search.
- Crystallization. (n.d.). Vertex AI Search.
- Experimental Research on Regeneration Characteristic of ED Regeneration for Lithium Bromide Desiccant Solution with High Concentration: Operating Condition and Electrode

Solution. (n.d.). MDPI.

- What is an Automatic De-crystallization Device? (n.d.). Hope Deepblue.
- The Reason Why Non-condensable Air is Generated During LiBr Absorption Unit Operation? (n.d.). Hope Deepblue.
- Corrosion inhibition in lithium bromide absorption fluid for advanced and current absorption cycle machines. (n.d.). ProQuest.
- Absorption Chiller Crystallization - Does it affect performance? (2006, June 21). Eng-Tips.
- WO1998006883A1 - Method of corrosion inhibition in absorption refrigeration systems. (n.d.). Google Patents.
- Corrosion Inhibition of Steel in Lithium Bromide Brines | Request PDF. (n.d.). ResearchGate.
- Absorption Chiller troubleshooting. (2002, November 28). Eng-Tips.
- 8 Common absorption chiller maintenance issues. (n.d.). My Energy Sites.
- (PDF) Experimental Study on dehumidification/regeneration of Liquid Desiccant: LiBr Solution. (2025, October 30). ResearchGate.
- (PDF) Experimental Research on Regeneration Characteristic of ED Regeneration for Lithium Bromide Desiccant Solution with High Concentration: Operating Condition and Electrode Solution. (2025, October 16). ResearchGate.
- Maintenance points of lithium bromide absorption industrial chiller. (2022, June 1). Vertex AI Search.
- Successive Dehumidification/Regeneration Cycles by LiCL Desiccant for Air- conditioning System. (n.d.). AIP Publishing.
- How to Find the Leak in Your Absorption Chiller. (2016, February 22). Liberty Air.
- Trane Lithium Bromide - Chiller Maintenance Guide. (n.d.). Scribd.

- (PDF) Experimental Study on the Regeneration Process of the Dehumidification System of Lithium Bromide Solution Based on Computer. (2021, February 18). ResearchGate.
- Maintenance content of lithium bromide chiller - Knowledge - Zhenjiang Flier Refrigeration Engineering Technology Co., Ltd. (2021, September 27). Vertex AI Search.
- Top 8 Maintenance Tips for Absorption Chillers. (n.d.). Chill-Pro Insurance.
- Statistical Investigation of Air Dehumidification Performance by Aqueous Lithium Bromide Desiccant in a Packed Column: A Thermodynamic Approach. (n.d.). ASME Digital Collection.
- Mitigating Lithium Bromide Solution Breakdowns: Best Practices. (2025, August 28). Patsnap Eureka.
- Comparing Lithium Bromide and Calcium Chloride in Desiccants. (2025, August 28). Patsnap Eureka.
- Statistical Investigation of Air Dehumidification Performance by Aqueous Lithium Bromide Desiccant in a Packed Column: A Thermodynamic Approach. (2025, August 6). ResearchGate.
- Mechanical and Electrical HVAC: Precautions for Operation of Lithium Bromide Absorption Refrigeration Unit. (2024, July 18). Vertex AI Search.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. eng-tips.com [eng-tips.com]
- 2. 8 Common absorption chiller maintenance issues [nwnatural.myenergysites.com]
- 3. chillpro.com [chillpro.com]
- 4. News - The Reason Why Non-condensable Air is Generated During LiBr Absorption Unit Operation? [deepbluechiller.com]

- 5. Maintenance points of lithium bromide absorption industrial chiller [ebara-hvac.com]
- 6. fliercn.com [fliercn.com]
- 7. libertyair.net [libertyair.net]
- 8. Richard S. Levine's Lithium Bromide Article Plant Engineering, October 12, 1978 [lbdassociates.com]
- 9. scribd.com [scribd.com]
- 10. Corrosion inhibition in lithium bromide absorption fluid for advanced and current absorption cycle machines - ProQuest [proquest.com]
- 11. Preventing Lithium Bromide Corrosion in Stainless Steel Units [eureka.patsnap.com]
- 12. Mitigating Lithium Bromide Solution Breakdowns: Best Practices [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. fliercn.com [fliercn.com]
- 15. Comparing Lithium Bromide and Calcium Chloride in Desiccants [eureka.patsnap.com]
- 16. docs.johnsoncontrols.com [docs.johnsoncontrols.com]
- To cite this document: BenchChem. [Technical Support Center: Long-Term Performance of Lithium Bromide Desiccants]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430563#long-term-performance-degradation-of-lithium-bromide-desiccants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com